molecular formula C22H16F2N4OS2 B4591183 1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 6371-69-3

1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B4591183
CAS No.: 6371-69-3
M. Wt: 454.5 g/mol
InChI Key: HDESXJPHIXMXAY-UHFFFAOYSA-N
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Description

1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves several steps. The general synthetic route includes the formation of the thiadiazole ring followed by the introduction of the urea moiety. The reaction conditions typically involve the use of reagents such as thiosemicarbazide, substituted benzyl halides, and isocyanates. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells and induce apoptosis.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it can induce oxidative stress and DNA damage, leading to apoptosis .

Comparison with Similar Compounds

1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4OS2/c23-15-9-11-16(12-10-15)25-21(29)26-22-28-27-20(31-22)17-6-2-4-8-19(17)30-13-14-5-1-3-7-18(14)24/h1-12H,13H2,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDESXJPHIXMXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2C3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364557
Record name N-(4-Fluorophenyl)-N'-[5-(2-{[(2-fluorophenyl)methyl]sulfanyl}phenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6371-69-3
Record name N-(4-Fluorophenyl)-N'-[5-(2-{[(2-fluorophenyl)methyl]sulfanyl}phenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 6
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1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

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